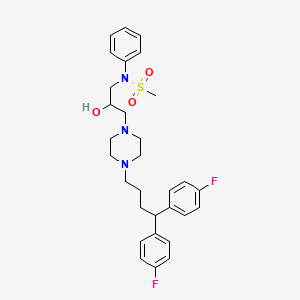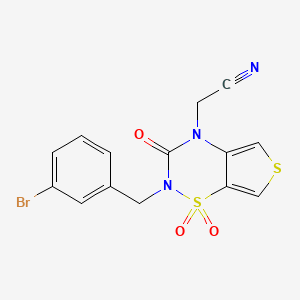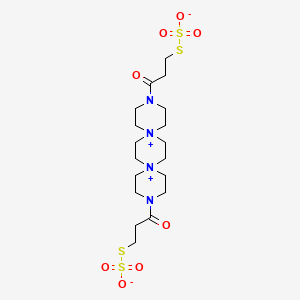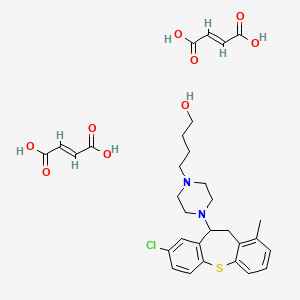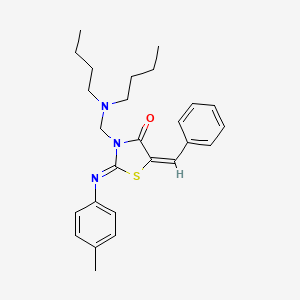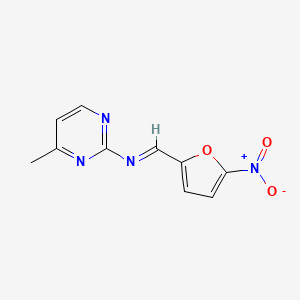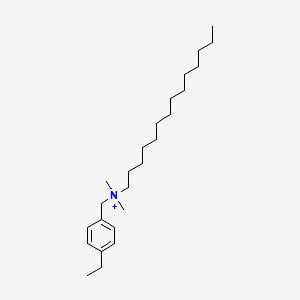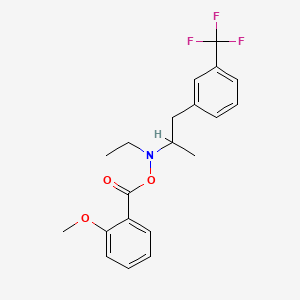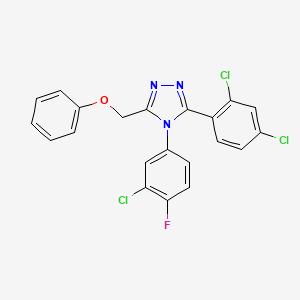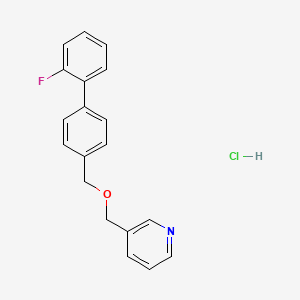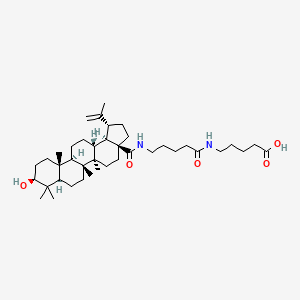
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is a complex organic compound derived from betulinic acid. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a lupane skeleton, makes it a subject of interest for researchers exploring its biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid typically involves multiple steps, starting from betulinic acid. The process includes:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride derivative is then reacted with 5-aminopentanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amides with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: The parent compound from which N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoyl)-5-aminopentanoic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Oleanolic Acid: A compound with a similar structure and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
150840-70-3 |
|---|---|
Molekularformel |
C40H66N2O5 |
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
5-[5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoylamino]pentanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-10-8-12-32(44)41-24-11-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI-Schlüssel |
HPIWXASEEMYZCJ-KUFQZFQGSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)NCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


